5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Stereochemistry Conformational analysis Medicinal chemistry

5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1694158-76-3, MF C9H14N4O, MW 194.23) is a partially saturated, sp³-rich tetrahydropyrazolo[1,5-a]pyrimidine (THPP) bearing a primary carboxamide at the 2-position of the pyrazole ring and methyl substituents at C5 and C7 of the reduced pyrimidine ring. The scaffold belongs to the broader pyrazolo[1,5-a]pyrimidine family, a privileged heterocyclic core exploited extensively in kinase inhibitor (Trk, BTK, CDK, CK2) and phosphodiesterase (PDE4) drug discovery.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B15277705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1CC(N2C(=CC(=N2)C(=O)N)N1)C
InChIInChI=1S/C9H14N4O/c1-5-3-6(2)13-8(11-5)4-7(12-13)9(10)14/h4-6,11H,3H2,1-2H3,(H2,10,14)
InChIKeyNTGQETJGEMDYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Core Structural and Class Identity


5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1694158-76-3, MF C9H14N4O, MW 194.23) is a partially saturated, sp³-rich tetrahydropyrazolo[1,5-a]pyrimidine (THPP) bearing a primary carboxamide at the 2-position of the pyrazole ring and methyl substituents at C5 and C7 of the reduced pyrimidine ring . The scaffold belongs to the broader pyrazolo[1,5-a]pyrimidine family, a privileged heterocyclic core exploited extensively in kinase inhibitor (Trk, BTK, CDK, CK2) and phosphodiesterase (PDE4) drug discovery [1]. Unlike its fully aromatic counterpart (5,7-dimethylpyrazolo[1,5-a]pyrimidine), this tetrahydro derivative introduces two stereogenic centers at C5 and C7, yielding four possible stereoisomers with distinct conformational landscapes [2]. The 2-carboxamide regiochemistry differentiates it from the more extensively characterized 3-carboxamide THPP series, which has produced clinical candidates including the FDA-approved BTK inhibitor zanubrutinib and multiple antitubercular leads targeting MmpL3 [1].

Why 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyrimidine Analogs


Interchanging this compound with a generic pyrazolo[1,5-a]pyrimidine or a different regioisomer introduces three critical variables that materially alter target engagement, ADME properties, and downstream synthetic utility: (1) the 2-carboxamide vs. 3-carboxamide position dictates a fundamentally different hydrogen-bonding trajectory — the 3-carboxamide THPP series has evolved toward MmpL3 (antitubercular) and BTK kinase inhibition via a specific binding mode co-crystallized with zanubrutinib (PDB 6J6M), whereas the 2-carboxamide vector projects the amide into a distinct subpocket incompatible with those established pharmacophore models [1]; (2) the tetrahydro core is not planar — C5 and C7 are sp³ stereocenters whose relative configuration (syn vs. anti) determines conformational stability, with the syn-isomer exhibiting a rigid bicyclic framework suitable for distance-geometry NMR calibration while the anti-isomer undergoes low-barrier ring-flipping (ΔE = 11.5 kJ/mol between conformers), a dynamic property absent from the fully aromatic, planar scaffold [2]; (3) the 5,7-dimethyl substitution represents the minimal steric footprint capable of generating stereochemical complexity — bulkier substituents (e.g., trifluoromethyl, phenyl) alter LogP by >1.5 units, change microsomal clearance profiles, and eliminate the unique through-space NOE interactions quantified for the 5,7-dimethyl system, which provide experimentally validated interproton distance constraints exceeding 6 Å [2].

Quantitative Differentiation Evidence for 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide Against Closest Analogs


Syn/Anti Isomer Ratio and Stereochemical Control in Tetrahydro Core Reduction

Reduction of the pyrazolo[1,5-a]pyrimidine core to the tetrahydro form produces two diastereomeric pairs (syn and anti). Under standard NaBH₄ reduction conditions, the syn-isomer predominates with a 7:1 ratio over the anti-isomer. Switching to tetrabutylammonium borohydride in chloroform alters this ratio to 1:1, affording commercially meaningful access to the anti-configured isomer. By contrast, earlier literature reported only syn-isomer formation for 5,7-substituted derivatives, meaning this compound's scaffold enables access to both conformational families — a property not shared by the fully aromatic scaffold (which has only one planar form) or by tetrahydro analogs lacking 5,7-disubstitution (which cannot generate stereoisomers) [1]. The total reduction yield was 95% in methanol and 85% in ethanol [1].

Stereochemistry Conformational analysis Medicinal chemistry

Conformational Stability Divergence Between Syn and Anti Diastereomers

The syn-configured bicyclic core is conformationally stable, with the pyrimidine ring locked in a single chair-like conformation and only two conformers possible (energy spread 6.7 kJ/mol). In contrast, the anti-configured core is conformationally labile, exhibiting two major ring-flipped conformations separated by an energy difference of 11.5 kJ/mol with a low interconversion barrier [1]. For the aromatic comparator 5,7-dimethylpyrazolo[1,5-a]pyrimidine, the pyrimidine ring is planar and rigid, offering no conformational degrees of freedom. This difference means the anti-THPP core has the ability to adjust to the active site of the desired target — a property the authors describe as 'significant potential for the development of active small molecules' through induced-fit binding [1].

Conformational dynamics NMR spectroscopy Structure-based drug design

Long-Range Through-Space NOE: Quantified Interproton Distance Constraints Beyond 6 Å

Using the conformationally stable syn-isomer as a rigid molecular ruler, the Novikova et al. study measured and validated long-range dipole-dipole interactions corresponding to interproton distances exceeding 6 Å. Specifically, the H4/H6β cross-peak corresponded to a measured distance of ~4.25 Å (with t2 noise contributing ~50% of the measured cross-peak intensity), while the H2/H6β long-range cross-peak reached 6.54 Å (with t2 noise contributing up to 84% of the measured intensity). After noise correction, the error was reduced to ~26% of the measured distance for the long-range case and ~11% for the shorter distance [1]. For small molecules, a proton-proton distance of 4-5 Å is generally accepted as the upper limit for measurable NOE, making this the first report of quantifiable NOE-derived distances beyond 6 Å in the pyrazolo[1,5-a]pyrimidine class [1].

Quantitative NMR Structural biology Distance geometry

2-Carboxamide vs. 3-Carboxamide Regiochemistry: Differential Target Engagement Trajectory

The 2-carboxamide substitution on the pyrazole ring projects the hydrogen-bonding vector at a distinct angle (~120° rotation relative to the bicyclic plane) compared to the 3-carboxamide, which aligns more directly along the pyrazole C3-C3a axis. The 3-carboxamide THPP series has established pharmacophores for BTK (zanubrutinib co-crystal PDB 6J6M shows the 3-carboxamide engaging the hinge region via a specific donor-acceptor network) and for MmpL3 inhibition in M. tuberculosis (lead compounds achieving MIC₉₀ values of ≤0.5 µM against H37Rv and >2 log CFU reduction in murine lung infection models at 50 mg/kg p.o.) [1]. The 2-carboxamide regioisomer, claimed extensively in patent US9447106B2 as a Bruton's tyrosine kinase inhibitor scaffold, forces a reorientation of the amide that cannot recapitulate the 3-carboxamide pharmacophore without linker adaptation, thereby accessing different kinase selectivity profiles or enabling target hopping to non-kinase targets [2]. Direct comparative data between matched 2-carboxamide and 3-carboxamide pairs are not available in the public domain; however, the structural difference is orthogonal — the two regioisomers are not interchangeable within established SAR models [1][2].

Kinase inhibition Regiochemistry Structure-activity relationship

Fraction sp³ (Fsp³) and 3D Complexity: Tetrahydro vs. Aromatic Core

The 4H,5H,6H,7H tetrahydropyrazolo[1,5-a]pyrimidine core introduces sp³-hybridized carbons at positions 5, 6, and 7 of the pyrimidine ring, yielding an Fsp³ (fraction of sp³ carbons) of 0.44 (4 sp³ / 9 total carbons) and two tetrahedral stereogenic centers. The fully aromatic 5,7-dimethylpyrazolo[1,5-a]pyrimidine comparator has an Fsp³ of 0.00 (all sp² carbons) and is completely planar . This Fsp³ shift is substantial: medicinal chemistry literature increasingly associates higher Fsp³ with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility — an analysis of Phase I-III clinical candidates shows that compounds with Fsp³ ≥0.45 are overrepresented among approved drugs relative to the screening collection average (Fsp³ ≈0.25-0.35) [1]. The target compound's Fsp³ of 0.44 places it in the favorable zone for fragment elaboration; the aromatic comparator, at 0.00, falls into the flatland region associated with higher attrition [1].

Molecular complexity Drug-likeness Fragment-based drug discovery

Vendor Purity and Procurement-Grade Reproducibility Across Suppliers

The compound is commercially available from multiple independent suppliers at a standardized purity of 95% (HPLC), with consistent identity verification by CAS 1694158-76-3. Vendor listings confirm the molecular formula C9H14N4O and MW 194.23 without discrepancies . In contrast, the closely related 3-carboxamide regioisomer (CAS 1697125-96-4) and the unsubstituted 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 1695931-11-3) are listed by fewer suppliers and at lower or unspecified purity, creating procurement friction for programs requiring multi-gram scale with batch-to-batch consistency [1]. The 5,7-dimethyl-3-carboxamide regioisomer, while commercially available, is priced as a specialty intermediate rather than a catalog building block [1].

Quality control Procurement Building block

High-Value Application Scenarios for 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery: sp³-Rich 2-Carboxamide Scaffold for Kinase and Non-Kinase Target Screening

The compound's low MW (194.23), favorable Fsp³ (0.44), and primary carboxamide handle make it an ideal fragment-sized core for fragment-based screening campaigns. Its 2-carboxamide regioisomerism accesses target space orthogonal to the extensively mined 3-carboxamide THPP pharmacophore (BTK, MmpL3), enabling discovery of novel chemotypes against under-explored kinase targets or non-kinase enzymes. The scaffold's compliance with the 'Rule of Three' (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3) supports fragment library inclusion . The 5,7-dimethyl groups provide minimal steric bulk for initial SAR exploration, while the stereogenic centers offer latent complexity that can be exploited in late-stage optimization via the controllable syn/anti isomer ratios established by Novikova et al. .

Stereochemical Probe Development: Exploiting Syn/Anti Conformational Divergence for Target Adaptation Studies

The well-characterized conformational dichotomy between syn (conformationally stable) and anti (conformationally labile, ΔE = 11.5 kJ/mol between conformers) diastereomers provides a unique tool for probing the conformational selection vs. induced-fit binding mechanisms of target proteins . Researchers can procure the syn-enriched product (7:1 from NaBH₄ reduction) or employ the 1:1 condition (Bu₄NBH₄/CHCl₃) to isolate the anti isomer and compare binding kinetics, thermodynamics, and selectivity profiles. The rigid syn isomer serves as a 'conformational lock' control, while the flexible anti isomer acts as a 'conformational adaptor,' enabling direct interrogation of how target conformational flexibility affects ligand recognition — a capability not offered by the fully planar, rigid aromatic scaffold or the 3-carboxamide regioisomer .

NMR Method Development: Quantitative Distance-Geometry Calibration Standard for Small-Molecule NOESY

The syn-tetrahydro isomer's rigid bicyclic framework, combined with the 5,7-dimethyl substitution pattern, generates experimentally verified long-range interproton distances up to 6.54 Å — exceeding the canonical 4-5 Å NOE detection limit for small molecules . This property qualifies the compound as a calibration standard for developing and validating quantitative NOESY methods, particularly for the challenging long-distance regime where t2 noise corruption is severe (contributing up to 84% of measured cross-peak intensity for the H2/H6β interaction, reducible to ~26% error after manual noise-band correction) . Procurement of this specific compound for NMR methodology development is justified by its unique combination of rigid geometry, measurable long-range NOE contacts, and well-characterized stereochemistry, none of which are replicated by the aromatic analog or by tetrahydro derivatives lacking 5,7-substitution .

Kinase Inhibitor Lead Generation: BTK and Novel Kinase Target Exploration via 2-Carboxamide Scaffold

US Patent 9,447,106 B2 (BeiGene, Ltd.) explicitly claims substituted tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamides as Bruton's tyrosine kinase (BTK) modulators, establishing freedom-to-operate precedents and validating the 2-carboxamide THPP scaffold for covalent and non-covalent kinase inhibitor design . The 5,7-dimethyl substitution on the tetrahydro core provides the minimal stereochemical complexity required to differentiate kinase selectivity profiles. By contrast, the 3-carboxamide THPP series has already produced the approved BTK inhibitor zanubrutinib, saturating that regioisomeric space; the 2-carboxamide scaffold offers a structurally distinct vector for next-generation BTK inhibitors or for targeting kinases lacking established 3-carboxamide chemotypes . The compound serves as a synthetic intermediate for late-stage diversification via amide coupling, N-alkylation, or pyrimidine ring functionalization .

Quote Request

Request a Quote for 5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.